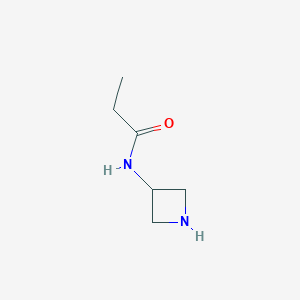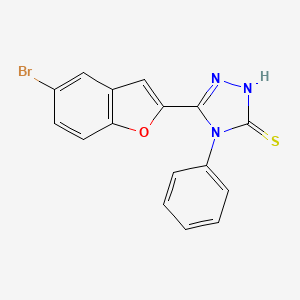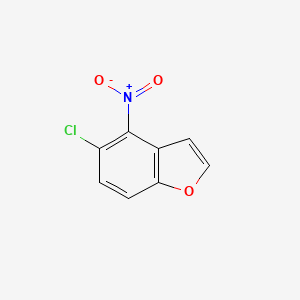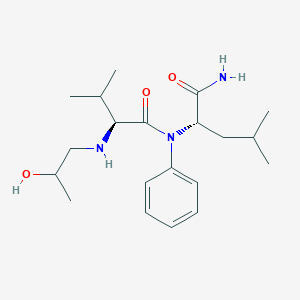
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, amine, and hydroxyl groups, which contribute to its diverse reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the hydroxyl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral centers: The synthesis must ensure the correct stereochemistry at the chiral centers, which can be achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Aplicaciones Científicas De Investigación
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide exerts its effects depends on its interaction with molecular targets. The compound’s amide and amine groups can form hydrogen bonds with proteins, potentially altering their function. Additionally, the hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can be compared to other compounds with similar functional groups, such as:
N-phenylbutanamides: These compounds share the amide linkage but may lack the hydroxyl or amine groups.
Hydroxypropylamines: These compounds contain the hydroxyl and amine groups but may not have the amide linkage.
Methylpentanamides: These compounds have the amide linkage and methyl groups but may lack the hydroxyl or amine groups.
The uniqueness of This compound lies in its combination of functional groups and chiral centers, which contribute to its diverse reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C20H33N3O3 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(2S)-2-(N-[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]anilino)-4-methylpentanamide |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)11-17(19(21)25)23(16-9-7-6-8-10-16)20(26)18(14(3)4)22-12-15(5)24/h6-10,13-15,17-18,22,24H,11-12H2,1-5H3,(H2,21,25)/t15?,17-,18-/m0/s1 |
Clave InChI |
JEJPACQTHYDJHS-BEEDKBRMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)N(C1=CC=CC=C1)C(=O)[C@H](C(C)C)NCC(C)O |
SMILES canónico |
CC(C)CC(C(=O)N)N(C1=CC=CC=C1)C(=O)C(C(C)C)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
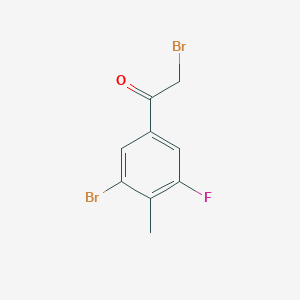
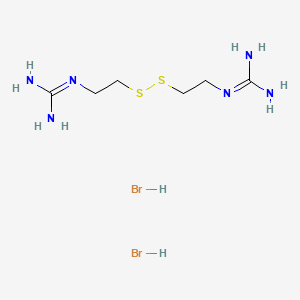

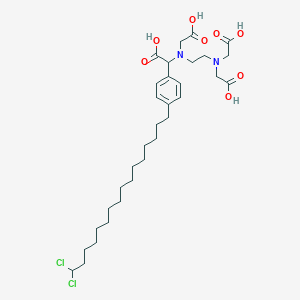
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
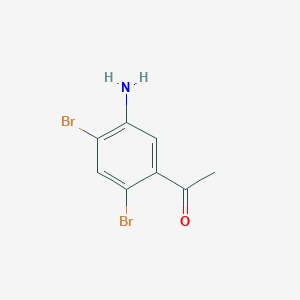
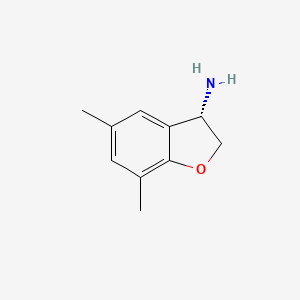
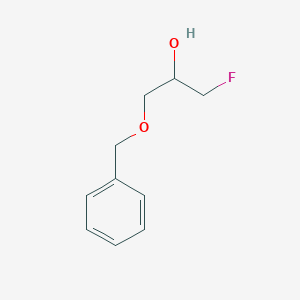
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
